5-Bromo-2-chloro-7-fluoroquinoline CAS number 2102411-63-0
5-Bromo-2-chloro-7-fluoroquinoline CAS number 2102411-63-0
An In-depth Technical Guide to the Synthesis, Reactivity, and Potential Applications of 5-Bromo-2-chloro-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds, owing to their ability to interact with various biological targets.[2][3] The functionalization of the quinoline nucleus at different positions allows for the fine-tuning of its pharmacological properties, making the synthesis of novel derivatives a significant area of research.[2] This guide focuses on the synthesis, reactivity, and potential applications of a specific polysubstituted haloquinoline, 5-Bromo-2-chloro-7-fluoroquinoline (CAS Number 2102411-63-0), a molecule poised to be a valuable building block in the development of new chemical entities.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₄BrClFN | Based on the chemical structure. |
| Molecular Weight | ~260.5 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | Likely a white to off-white or pale yellow solid. | Similar to other haloaromatic compounds. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | Typical for halogenated aromatic heterocycles. |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) would show distinct signals for the three protons on the quinoline core, with coupling patterns influenced by the fluorine substituent. | The chemical shifts and coupling constants are dictated by the electronic effects of the halogens. |
| ¹³C NMR | Would display nine distinct signals in the aromatic region, with the carbons attached to halogens showing characteristic shifts. The carbon bonded to fluorine would exhibit a large one-bond C-F coupling constant. | The electronegativity of the halogens significantly influences the carbon chemical shifts. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks). | The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) creates a distinctive pattern. |
Synthetic Strategies for the Quinoline Core
The construction of the functionalized quinoline skeleton is a mature field of organic synthesis, with both classical and modern methods at the disposal of the synthetic chemist.[1][2]
Classical Synthetic Routes
For over a century, named reactions have been the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are reliable and utilize readily available starting materials.[1]
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Skraup Synthesis: Involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]
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Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a broader range of substituted quinolines.[1]
-
Combes Quinoline Synthesis: An acid-catalyzed condensation of anilines with β-diketones to produce 2,4-disubstituted quinolines.[1]
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Friedländer Synthesis: A versatile method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]
Modern Synthetic Approaches
Contemporary methods often employ transition-metal catalysis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.[1][4][5] These approaches are particularly valuable for constructing highly functionalized quinolines like the target molecule.[4]
-
Transition-Metal Catalyzed Cyclizations: Palladium, copper, and iridium catalysts have been extensively used to construct the quinoline ring through C-H activation and cross-coupling reactions.[1][5]
-
Metal-Free Syntheses: Environmentally friendly methods that avoid the use of transition metals are gaining prominence.[4]
The synthesis of 5-Bromo-2-chloro-7-fluoroquinoline would likely start from a correspondingly substituted aniline, which would then be subjected to a suitable quinoline-forming reaction.
Reactivity and Chemical Transformations
The reactivity of 5-Bromo-2-chloro-7-fluoroquinoline is dominated by the nature and position of its halogen substituents. The 2-chloro group is particularly important as it is highly susceptible to nucleophilic substitution, making it a versatile handle for further functionalization.[6]
Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a wide variety of nucleophiles.[6]
-
Amination: Reaction with amines (primary, secondary, or ammonia) can introduce amino groups at the C2 position. This is a common strategy in the synthesis of bioactive molecules.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.
-
Thiolation: Reaction with thiols or their corresponding salts provides thioethers.
Caption: SₙAr at the C2 position of 2-chloroquinolines.
Cross-Coupling Reactions
The bromo- and chloro- substituents can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, further diversifying the molecular structure.
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2] Halogenated quinolines, in particular, are key intermediates in the synthesis of numerous therapeutic agents.[3]
-
Anti-inflammatory Agents: Quinoline derivatives have been developed as inhibitors of various inflammatory targets, including PDE4, TRPV1, and COX.[7]
-
Anticancer Agents: The fluoroquinolone scaffold, a related class of compounds, has shown significant potential as anticancer agents by targeting topoisomerase II.[8][9] The substitution pattern on the quinoline ring is crucial for their cytotoxic activity.[8]
-
Antimalarial Drugs: The 4-aminoquinoline core is central to the structure of widely used antimalarial drugs like chloroquine.[10] The presence of a halogen at the 7-position is often critical for activity.[10]
-
Antibacterial Agents: Fluoroquinolones are a major class of synthetic antibiotics.[8][11]
The unique combination of bromo, chloro, and fluoro substituents on the quinoline core of 5-Bromo-2-chloro-7-fluoroquinoline makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced or novel biological activities.
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized, exemplary protocol for the substitution of the 2-chloro group with an amine, based on established methodologies.
Synthesis of a 2-Amino-5-bromo-7-fluoroquinoline Derivative
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Reaction Setup: To a solution of 5-Bromo-2-chloro-7-fluoroquinoline (1.0 eq) in a suitable solvent (e.g., NMP, DMF, or dioxane) in a sealed reaction vessel, add the desired amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-bromo-7-fluoroquinoline derivative.
Caption: Workflow for a typical nucleophilic substitution reaction.
Conclusion
5-Bromo-2-chloro-7-fluoroquinoline represents a highly versatile and promising building block for the synthesis of novel, functionalized quinoline derivatives. Its polysubstituted nature, featuring three distinct halogens, offers multiple points for chemical modification through nucleophilic substitution and cross-coupling reactions. This adaptability makes it a valuable tool for researchers and drug development professionals seeking to explore new chemical space and develop next-generation therapeutic agents targeting a wide range of diseases.
References
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]
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One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IITBombay. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
- Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]
- 260 quinolones for applications in medicinal chemistry: synthesis and structure.
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Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available at: [Link]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org. Available at: [Link]
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